Diethoxymethyl((1-methylvinyl)oxy)silane
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Overview
Description
Diethoxymethyl((1-methylvinyl)oxy)silane is an organosilicon compound with the molecular formula C8H18O3Si and a molecular weight of 190.31 g/mol . This compound is characterized by the presence of both ethoxy and vinyl groups attached to a silicon atom, making it a versatile reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethoxymethyl((1-methylvinyl)oxy)silane can be synthesized through the hydrosilylation reaction of vinyl ethers with diethoxymethylsilane. This reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction is monitored and controlled to maintain optimal temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Diethoxymethyl((1-methylvinyl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of a base.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Halosilanes or aminosilanes.
Scientific Research Applications
Diethoxymethyl((1-methylvinyl)oxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of diethoxymethyl((1-methylvinyl)oxy)silane involves the interaction of its reactive vinyl and ethoxy groups with various substrates. The vinyl group can undergo polymerization or addition reactions, while the ethoxy groups can participate in hydrolysis and condensation reactions. These interactions lead to the formation of stable siloxane bonds, which are crucial for the compound’s applications in coatings and adhesives .
Comparison with Similar Compounds
Diethoxymethylsilane: Similar structure but lacks the vinyl group.
Vinyltriethoxysilane: Contains an additional ethoxy group compared to diethoxymethyl((1-methylvinyl)oxy)silane.
Methyldiethoxysilane: Similar but with a methyl group instead of the vinyl group.
Uniqueness: this compound is unique due to the presence of both ethoxy and vinyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and cross-linking capabilities .
Properties
CAS No. |
80228-89-3 |
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Molecular Formula |
C8H18O3Si |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
diethoxy-methyl-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C8H18O3Si/c1-6-9-12(5,10-7-2)11-8(3)4/h3,6-7H2,1-2,4-5H3 |
InChI Key |
FKWSQCANSFMDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(OCC)OC(=C)C |
Origin of Product |
United States |
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